Diethyl-d6-amine

Vue d'ensemble

Description

Synthesis Analysis

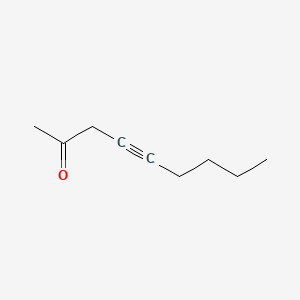

Diethyl-d6-amine can be synthesized by reacting diethylamine with deuterium oxide and a deuterated catalyst. The reaction undergoes a process known as isotopic exchange, where hydrogen atoms in the diethylamine molecules are replaced with deuterium atoms.

Molecular Structure Analysis

The molecular formula of Diethyl-d6-amine is C4D10N. It has a linear formula of (CD3)2NH · HCl . The deuterium atoms in diethyl-d6-amine do not significantly impact its fundamental chemical characteristics .

Chemical Reactions Analysis

Amines, including Diethyl-d6-amine, can undergo a variety of chemical reactions . These include reactions with acids to form amine salts, reactions with alkyl halides to form secondary and tertiary amines, and reactions with acyl chlorides to form amides .

Physical And Chemical Properties Analysis

Diethyl-d6-amine is a stable, colorless, and flammable liquid . Its boiling point is 56°C, and its melting point is -80°C . Its specific gravity is 0.714 .

Applications De Recherche Scientifique

Agricultural Enhancement Diethyl aminoethyl hexanoate (DTA6), a compound related to Diethyl-d6-amine, has been shown to enhance the growth of corn and soybean seedlings. This enhancement is attributed to improved photosynthesis, increased efficiency of PSII photochemical reactions, and altered phytohormone content, leading to greater plant height, root length, and leaf areas (Qi et al., 2013).

Synthesis of Carboxylic Esters and Amides Diethyl phosphorocyanidate (DEPC), closely related to Diethyl-d6-amine, reacts with carboxylic acids to produce carboxylic esters or amides. This is especially effective for synthesizing amides and peptides, showing promise in organic synthesis and peptide research (Shioiri et al., 1976).

Environmental Impact Assessment in CO2 Capture The environmental impact of amines, including Diethyl amine, in CO2 capture technologies has been assessed. This research focuses on the potential toxicity and environmental load associated with amine emissions, contributing to a better understanding of the environmental implications of using amines in carbon capture technologies (Karl et al., 2011).

Fluorinating Reagents Compounds like diethyl(trifluoromethyl)amine (DTA) have been utilized as fluorinating reagents in chemical synthesis, replacing hydroxyl groups in alcohols and carboxylic acids with fluorine atoms. This application is significant in the development of fluorinated compounds for various industrial and pharmaceutical purposes (Dmowski & Kamiński, 1983).

CO2 Absorption Analysis Theoretical studies on the absorption of carbon dioxide using solutions of amines, such as 4-Diethylamino-2-butanol (DEAB), have been conducted. These studies compare different amines in terms of their CO2 absorption efficiency, contributing to the development of more efficient CO2 capture methods (Masoumi, Keshavarz, & Rastgoo, 2014).

Amine Submetabolome Analysis Novel isotope-coded pyrylium salt derivatization has been used to analyze the amine submetabolome in herbs and cancer tissues, providing insights into the role of amines in medicinal herbs and their potential as biomarkers in cancer research (Liu et al., 2022).

Free Radical Reaction Studies The reactivity of diethyl hydroxyl amine toward various types of free radicals has been investigated, providing crucial data for understanding radical-mediated chemical processes and potential applications in controlling such reactions (Abuin et al., 1978).

Chemical Synthesis of Steroids Diethyl dicarbonate (DPC) has been used in the selective reactions of steroids, demonstrating its utility in the synthesis of specific steroid derivatives and enhancing our understanding of steroid chemistry (Weisz & Agocs, 1986).

Methylation of Amines Methylation of secondary amines using dimethyl carbonate or diethyl carbonate under the catalysis of iron complexes has been explored, contributing to the development of novel synthesis methods in organic chemistry (Zheng, Darcel, & Sortais, 2014).

Aliphatic Amines in Environmental Studies The distribution and adsorption behavior of aliphatic amines, including diethylamine, in marine and lacustrine sediments have been studied. This research is important for understanding the environmental behavior and impact of these compounds (Wang & Lee, 1990).

Dyeing Polyester Fabrics The use of 1,4-diethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile in the dyeing of polyester fabrics has been explored. This application demonstrates the potential of diethyl derivatives in textile processing and dyeing technology (Al-Etaibi, El-Apasery, & Al-Awadi, 2013).

SO2 Absorption Studies Nitrile-functionalized tertiary amines, including 3-(N,N-diethylamino)propionitrile (DEAPN), have been synthesized and evaluated for their SO2 absorption performance. This research contributes to the development of more efficient and reversible SO2 absorbents, which is crucial for environmental protection and industrial applications (Hong et al., 2014).

Atmospheric Chemistry Studies The size distribution and online detection of alkyl amines, including diethylamine, in the gas and particle phase in the atmosphere have been investigated. This research is vital for understanding the role of amines in atmospheric chemistry and their impact on air quality and climate (VandenBoer et al., 2010).

Analysis in Amine Processing Solutions A new method has been developed for the simultaneous determination of various components, including diethylamine, in amine processing solutions by ion chromatography. This method is significant for process monitoring and quality control in industries using amine solutions (Singh et al., 2018).

Photochemical Release of Amines The 3-(diethylamino)benzyl group has been studied for its ability to release amines through direct photochemical breaking of the benzylic C-N bond. This research opens up possibilities for developing new methods for the controlled release of amines (Wang, Devalankar, & Lu, 2016).

Synthesis of Hydroxypipecolic Acid The use of diethyl malonate derivatives in the synthesis of racemic 2-amino-5-hexenoic acid and further processing to synthesize 5-hydroxypipecolic acid is a significant contribution to the field of organic synthesis and pharmaceutical chemistry (Krishnamurthy et al., 2015).

Photopolymerization Studies The effect of functionalized amines, including diethyl substituted amines, on the photopolymerization of 1,6-hexanediol diacrylate has been demonstrated, offering insights into the polymerization processes and potential applications in material sciences (Hoyle, Keel, & Kyu‐Jun Kim, 1988).

Study on Lycopene Cyclase Inhibition The bleaching herbicidal compound N,N-diethyl-N-(2-undecynyl)amine (NDUA) has been identified as an inhibitor of lycopene cyclase, with implications for understanding the mechanism of herbicidal activity and the biosynthesis of carotenoids in plants (Fedtke et al., 2001).

Biomass-Based Alcohol Amination Catalytic amination of biomass-based alcohols, including those involving diethylamines, has been explored for the synthesis of amines. This research is crucial for developing sustainable processes in the chemical industry (Pera‐Titus & Shi, 2014).

Metabolic N-Hydroxylation Study The metabolic N-hydroxylation of the psychotomimetic amine 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane by rabbit liver microsomes has been studied, contributing to the understanding of metabolic processes involving amines (Gal, Gruenke, & Castagnoli, 1975).

Safety And Hazards

Propriétés

IUPAC Name |

2,2,2-trideuterio-N-(2,2,2-trideuterioethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNMFZURTQLUMO-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CNCC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl-d6-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B569886.png)

![Iron(1+), (eta5-2,4-cyclopentadien-1-yl)[(1,2,3,4,5,6-eta)-(1-methylethyl)benzene]-, salt with trifluoromethanesulfonic acid (1:1)](/img/structure/B569889.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B569905.png)